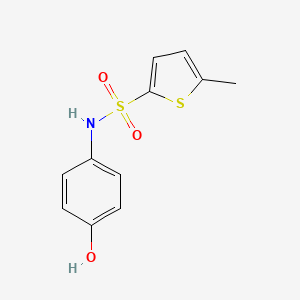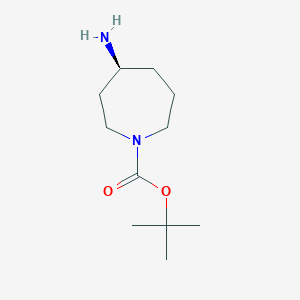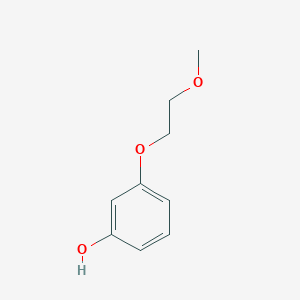
5-氟-2-吡咯烷基苯甲酸
描述
5-Fluoro-2-pyrrolidinobenzoic acid is a useful research compound. Its molecular formula is C11H12FNO2 and its molecular weight is 209.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2-pyrrolidinobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-pyrrolidinobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药合成
5-氟-2-吡咯烷基苯甲酸: 用于合成医药化合物。 其氟化结构使其成为创建具有增强的生物活性和降低毒性的活性药物成分 (API) 的宝贵中间体 。该化合物将氟原子引入药物分子中的能力可以显着影响所得药物的药代动力学和药效学。
化工
在化工领域,5-氟-2-吡咯烷基苯甲酸 在开发合成复杂有机化合物的连续流动工艺中发挥作用 。其在受控条件下的稳定性和反应性允许更安全、更高效的生产方法,这对于扩大化工生产至关重要。
有机合成
该化合物在有机合成中也很重要,可用于将氟原子引入其他有机分子。 这在创建具有特定性质的化合物方面特别有用,例如提高稳定性或改变反应性,这些性质有利于开发新材料和化学品 。
药物化学
在药物化学中,5-氟-2-吡咯烷基苯甲酸 是设计氟化嘧啶的关键前体,嘧啶是一类具有显着抗癌特性的化合物 。引入氟原子可以导致药物具有更高的疗效和更少的副作用。
环境应用
环境科学研究利用5-氟-2-吡咯烷基苯甲酸 来研究生态系统中氟化化合物的降解。 了解这些化合物如何在环境中分解有助于评估其长期影响并制定生物修复策略 。
生物化学研究
在生物化学中,该化合物用于探索氟化核酸的生物学应用。 这些研究可以导致基于核酸的治疗剂和诊断工具的进步,利用氟的独特特性来增强这些生物分子的性能 。
生化分析
Biochemical Properties
5-Fluoro-2-pyrrolidinobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions involves the binding of 5-Fluoro-2-pyrrolidinobenzoic acid to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
5-Fluoro-2-pyrrolidinobenzoic acid influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, 5-Fluoro-2-pyrrolidinobenzoic acid can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 5-Fluoro-2-pyrrolidinobenzoic acid involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the transcriptional activity of specific genes, ultimately influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-pyrrolidinobenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 5-Fluoro-2-pyrrolidinobenzoic acid remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-pyrrolidinobenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
5-Fluoro-2-pyrrolidinobenzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, cytochrome P450 enzymes play a significant role in the oxidative metabolism of this compound. The metabolic pathways of 5-Fluoro-2-pyrrolidinobenzoic acid can affect metabolic flux and metabolite levels, influencing its overall biochemical activity .
Transport and Distribution
The transport and distribution of 5-Fluoro-2-pyrrolidinobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential .
Subcellular Localization
5-Fluoro-2-pyrrolidinobenzoic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects .
属性
IUPAC Name |
5-fluoro-2-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGQROQKQSTVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452593.png)
![[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1452596.png)

![Methyl 5-acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1452598.png)
![2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide](/img/structure/B1452600.png)


![5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1452606.png)



![Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1452614.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B1452615.png)

